Superior Potency in Inhibiting fMLF-Induced Superoxide Anion Generation: HCH6-1 vs. Boc-MLF
In a cell-impermeable cytochrome c reduction assay, HCH6-1 inhibits superoxide anion generation in human neutrophils activated by the FPR1 agonist fMLF with an IC50 of 0.32 µM . This potency is approximately two-fold greater than that of the established FPR1 antagonist Boc-MLF, which under comparable conditions has a reported EC50 of 0.63 µM for reducing fMLF-induced superoxide production .
| Evidence Dimension | Inhibition of fMLF-induced superoxide anion generation |
|---|---|
| Target Compound Data | IC50 = 0.32 µM |
| Comparator Or Baseline | Boc-MLF: EC50 = 0.63 µM |
| Quantified Difference | HCH6-1 is approximately 2-fold more potent |
| Conditions | Cell-impermeable cytochrome c reduction assay in human neutrophils |
Why This Matters
The lower IC50 value indicates that a smaller amount of HCH6-1 is required to achieve the same level of neutrophil inhibition, reducing potential off-target effects and conserving valuable compound for long-term studies.
